molecular formula C14H23NO5 B15250748 2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid

2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid

Cat. No.: B15250748
M. Wt: 285.34 g/mol
InChI Key: AYGUIDRFLVAMOA-MXWKQRLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine and tetrahydropyran rings, followed by their fusion and subsequent functionalization to introduce the tert-butoxycarbonyl and acetic acid groups. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylacetamide (DMAc) and water .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid include other pyrrolidine and tetrahydropyran derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(3aR,7S,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-7-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-10-8-19-7-9(4-12(16)17)11(10)6-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1

InChI Key

AYGUIDRFLVAMOA-MXWKQRLJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H]([C@@H]2C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC(C2C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.